molecular formula C22H19NO2 B4600828 2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde

2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B4600828
M. Wt: 329.4 g/mol
InChI Key: SQSLZJXPCYOEPO-UHFFFAOYSA-N
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Description

2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbaldehyde is 329.141578849 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

The compound 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbaldehyde, due to its structural complexity, is pivotal in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, its derivatives have been applied in the generation of phenolic benzothiophens, benzofurans, and indoles through flash vacuum pyrolysis, highlighting its versatility in synthesizing benzologous systems with significant yields (Baxter, Brown, & McMullen, 1974). Additionally, the antimicrobial activity of newer indole semicarbazones synthesized from derivatives of this compound has been explored, showcasing its potential in developing bioactive molecules with applications in medicinal chemistry (Vijaya Laxmi & Rajitha, 2010).

Role in Asymmetric Synthesis and Catalysis

This compound's derivatives have also found use in asymmetric synthesis and catalysis, demonstrating high enantioselectivities in the ethylation of aryl aldehydes to secondary alcohols. Such applications underscore the compound's role in facilitating reactions that are cornerstone in organic synthesis, contributing to the development of optically active compounds (Liu et al., 2001).

Contributions to Material Science and Nanotechnology

Moreover, the compound has been utilized in green and sustainable synthetic routes, such as in the knoevenagel condensation of indole-3-carbaldehydes. These methodologies not only exemplify the compound's broad applicability in organic synthesis but also emphasize its significance in promoting environmentally friendly chemical processes (Madan, 2020). The development of noncentrosymmetric organic solids with strong harmonic generation response from reactions involving this compound further illustrates its potential in creating materials with unique optical properties, potentially useful in photonic and electro-optic applications (Zhao et al., 2004).

Properties

IUPAC Name

2-methyl-1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-16-20(15-24)19-10-4-5-11-21(19)23(16)13-14-25-22-12-6-8-17-7-2-3-9-18(17)22/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSLZJXPCYOEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde

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